

3-Fluoro-4-methylphenylacetonitrile CAS number

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 3-Fluoro-4-methylphenylacetonitrile |
| Cat. No.: | B1304802 |

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Compound Identification and Core Properties

3-Fluoro-4-methylphenylacetonitrile is a substituted aromatic nitrile. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive nitrile-adjacent methylene group, makes it a versatile intermediate in organic synthesis. Its unique electronic and steric properties are frequently leveraged to construct more complex molecular architectures, particularly in the pharmaceutical sector.^{[1][2]} The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, such as metabolic stability and binding affinity.^[3]

Molecular Structure:

Caption: Molecular structure of **3-Fluoro-4-methylphenylacetonitrile**.

Table 1: Chemical Identifiers and Properties

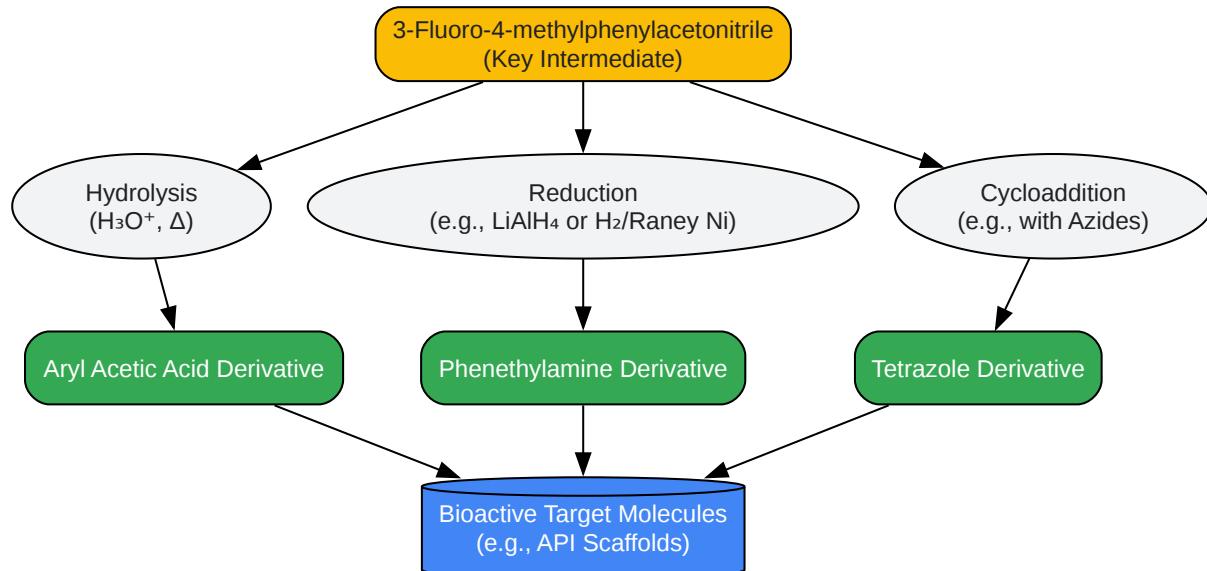
| Identifier | Value | Source |
|-------------------|---|---|
| CAS Number | 261951-73-9 | [1] [4] [5] [6] |
| Molecular Formula | C ₉ H ₈ FN | [1] [7] |
| Molecular Weight | 149.17 g/mol | [1] |
| IUPAC Name | 2-(3-Fluoro-4-methylphenyl)acetonitrile | N/A |
| MDL Number | MFCD01631535 | [1] |
| Density | 1.095 g/cm ³ | [1] |

| Flash Point | 93.5 °C | [\[1\]](#) |

Synthesis and Purification Workflow

The synthesis of **3-Fluoro-4-methylphenylacetonitrile** typically proceeds via nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This is a robust and well-established method for forming the crucial carbon-carbon bond of the acetonitrile group.

Expertise & Causality: The choice of starting material, 3-fluoro-4-methylbenzyl bromide (or chloride), is critical. The reaction is a classic S_N2 displacement. A polar aprotic solvent like DMSO or acetone is preferred because it effectively solvates the cation of the cyanide salt (e.g., Na⁺ or K⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate. The use of a phase-transfer catalyst is not strictly necessary but can be beneficial in biphasic systems to improve reaction efficiency.



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References

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